Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Peptidomimetic synthesis Orthogonal protection strategy Solid-phase peptide chemistry

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate (CAS 1159736-56-7, molecular formula C₁₁H₁₇N₃O₃, MW 239.27) is a Boc-protected cyclopropylamine derivative incorporating a 3-methyl-1,2,4-oxadiazole heterocycle at the 5-position. The compound belongs to the class of orthogonally protected 1,2,4-oxadiazole-based building blocks, where the Boc (tert-butoxycarbonyl) group masks a primary amine for selective downstream deprotection, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 1159736-56-7
Cat. No. B1398536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate
CAS1159736-56-7
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15)
InChIKeyGBSXKDTZTGUVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Cyclopropyl)Carbamate (CAS 1159736-56-7): Orthogonally Protected Heterocyclic Building Block for Peptidomimetic and Drug Discovery Programs


Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate (CAS 1159736-56-7, molecular formula C₁₁H₁₇N₃O₃, MW 239.27) is a Boc-protected cyclopropylamine derivative incorporating a 3-methyl-1,2,4-oxadiazole heterocycle at the 5-position . The compound belongs to the class of orthogonally protected 1,2,4-oxadiazole-based building blocks, where the Boc (tert-butoxycarbonyl) group masks a primary amine for selective downstream deprotection, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities [1]. It is supplied as a research intermediate with a typical purity of ≥97%, recommended for storage sealed under dry conditions at 2–8°C . The compound is structurally related to, but distinct from, the corresponding free amine hydrochloride (CAS 1159737-11-7) and the 3-ethyl or 3-unsubstituted oxadiazole analogs, each of which presents different reactivity, lipophilicity, and synthetic compatibility profiles.

Why 1,2,4-Oxadiazole Cyclopropyl Building Blocks Cannot Be Interchanged: Regioisomerism, Substituent, and Protecting Group Determinants of Physicochemical and Synthetic Outcomes


Substituting a 3-methyl-1,2,4-oxadiazole Boc-cyclopropylamine with a generic 'oxadiazole-amine' building block introduces systematic and predictable changes in lipophilicity, metabolic stability, and synthetic compatibility. A systematic matched molecular pair analysis across >140 compound pairs in the AstraZeneca collection demonstrated that 1,3,4-oxadiazole regioisomers exhibit approximately one log unit lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts, accompanied by differences in hERG inhibition, aqueous solubility, and microsomal stability [1]. At the 3-position of the oxadiazole ring, homologation of the alkyl substituent beyond methyl has been shown to progressively reduce biological activity in antiviral SAR studies, while introduction of hydroxyl-containing groups abolished activity entirely [2]. At the protecting group level, Boc offers acid-labile orthogonal deprotection (HCl/dioxane or TFA) that is compatible with the oxadiazole heterocycle, whereas Cbz requires hydrogenolytic conditions that may compromise sensitive functionalities, and Fmoc introduces additional lipophilic bulk and base-labile deprotection pathways [3]. These three dimensions—regioisomerism, 3-substituent identity, and protecting group choice—render simple interchange of in-class building blocks pharmacochemically non-equivalent.

Quantitative Differentiation Evidence: Tert-Butyl (1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Cyclopropyl)Carbamate Versus Closest Analogs


Boc Versus Cbz Protection: Orthogonal Deprotection Selectivity and Synthetic Compatibility

The Boc protecting group on this compound enables selective acidic deprotection using 4 M HCl in 1,4-dioxane at ambient temperature for 30 minutes, yielding the free amine quantitatively without affecting the 1,2,4-oxadiazole ring [1]. In contrast, the commonly used Cbz (benzyloxycarbonyl) protecting group requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), which carry risk of oxadiazole ring reduction or cleavage of the N–O bond [2]. The Boc group is also orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, whereas Cbz is not, making the Boc-protected form the preferred building block for integration into Fmoc-SPPS workflows [2]. Boc-protected 1,2,4-oxadiazole building blocks of this type have been explicitly designed for orthogonal deprotection and subsequent coupling in pseudopeptide synthesis [2].

Peptidomimetic synthesis Orthogonal protection strategy Solid-phase peptide chemistry

1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole Regioisomerism: Systematic Log D Difference of ~1 Unit Across Matched Molecular Pairs

A systematic matched molecular pair analysis (MMPA) conducted by AstraZeneca across >140 compound pairs within their proprietary collection demonstrated that 1,3,4-oxadiazole regioisomers consistently exhibit approximately one log D unit lower lipophilicity (measured at pH 7.4) compared to their 1,2,4-oxadiazole matched pairs [1]. This difference is preserved across a lipophilicity range spanning approximately 7 log units and across structurally diverse molecular contexts [1]. Significant differences were also observed in metabolic stability, hERG channel inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers, rationalized by their intrinsically higher dipole moment and different charge distribution [1]. The companion MMPA viewpoint article confirmed a close correlation: 1,3,4-oxadiazole derivatives were systematically more polar by approximately 1 log D unit [2]. For a building block containing a 1,2,4-oxadiazole core, this means that the regioisomeric choice is not neutral—switching to a 1,3,4-oxadiazole analog would systematically lower log D by ~1 unit, altering membrane permeability, solubility, and off-target pharmacology.

Drug design Lipophilicity optimization ADME profiling

3-Methyl Substituent on 1,2,4-Oxadiazole: Optimal Alkyl Chain Length for Bioactivity Versus Homologated or Hydrophilic Analogs

Structure-activity relationship studies across two independent medicinal chemistry programs converge on the 3-methyl substituent as conferring superior bioactivity compared to longer alkyl chains or polar substituents. In the antirhinovirus series reported by Diana et al. (1994), homologation of the alkyl group attached to the 1,2,4-oxadiazole ring resulted in a progressive reduction in antiviral activity with increasing chain length (methyl > ethyl > propyl), while introduction of hydrophilic groups (hydroxyl, alkoxyalkyl) at this position rendered compounds inactive across 15 human rhinovirus serotypes [1]. In the muscarinic receptor program reported by Orlek et al. (1991), replacement of a methyl ester with a 3-methyl-1,2,4-oxadiazole ring in azabicyclic scaffolds produced potent, metabolically stable CNS-penetrant agonists; compound 7b bearing the 3-methyl-1,2,4-oxadiazole demonstrated an affinity 4 times that of the endogenous ligand acetylcholine [2]. These studies collectively establish the 3-methyl group as the preferred substituent for balancing potency and drug-like properties at the 3-position of 1,2,4-oxadiazole scaffolds.

Structure-activity relationship Antiviral drug discovery Muscarinic receptor agonism

Bioisosteric Replacement of Esters by 3-Methyl-1,2,4-Oxadiazole: Documented Metabolic Stability Advantage Over Parent Ester Compounds

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering resistance to hydrolysis while maintaining hydrogen-bonding capability [1]. In a documented case of CDK2 inhibitor development, bioisosteric replacement of an ester moiety with a methyl-oxadiazole (compound 149) resulted in greater metabolic stability than that of the quinuclidine lead compound (compound 148), directly conferring improved oral bioavailability [2]. This metabolic stability advantage is attributed to the resistance of the 1,2,4-oxadiazole ring to esterase-mediated hydrolysis, a liability of the parent ester functionality. Furthermore, a separate study on non-nucleoside reverse transcriptase inhibitors demonstrated that replacement of ester groups with 3-methyl-1,2,4-oxadiazole moieties significantly increased metabolic half-lives in rat plasma compared to the ester-containing parent compounds [3]. These findings establish the 3-methyl-1,2,4-oxadiazole as a metabolically superior replacement for ester groups in drug design.

Bioisosterism Metabolic stability Oral bioavailability

Cyclopropyl Ring Conformational Constraint: X-Ray Evidence for Conjugation with the Oxadiazole π-System

X-ray crystallographic studies on (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a close structural analog in which cyclopropyl is attached at the 3-position rather than the 5-position of the oxadiazole, demonstrated that the cyclopropyl group exists in conjugation with the carbon–nitrogen double bond of the oxadiazole ring [1]. This conjugation imparts conformational rigidity to the cyclopropyl-oxadiazole moiety, restricting rotational freedom and pre-organizing the pharmacophore for target engagement. In contrast, acyclic alkyl substituents (e.g., isopropyl or n-propyl) at the same position lack this conjugative stabilization and exhibit greater conformational flexibility, which can reduce binding affinity due to entropic penalties [1]. The cyclopropyl ring's unique bonding geometry—characterized by 60° bond angles and significant p-character in the C–C bonds—provides both steric constraint and electronic conjugation not available with larger cycloalkyl rings such as cyclobutyl or cyclopentyl .

Conformational analysis Structure-based drug design Cyclopropyl pharmacophore

Purity Specifications and Storage Stability: ≥97% Purity with Defined Cold-Chain Storage Versus Free Amine Hydrochloride Comparator

The target compound is commercially available with a certified purity of ≥97% from multiple reputable suppliers, with storage specifications requiring sealed, dry conditions at 2–8°C . The Boc-protected form offers superior storage stability compared to the corresponding free amine hydrochloride (CAS 1159737-11-7), which is more hygroscopic and prone to oxidative degradation due to the exposed primary amine . The Boc carbamate protects the amine from atmospheric moisture and CO₂, extending shelf life under recommended storage conditions. The molecular identity is confirmed by IUPAC name (tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate), canonical SMILES (CC1=NOC(C2(NC(=O)OC(C)(C)C)CC2)=N1), InChI Key (GBSXKDTZTGUVFN-UHFFFAOYSA-N), and MDL number (MFCD21602188), providing unambiguous chemical registration for procurement workflows . The GHS classification (H302, H315, H319, H335) confirms harmful if swallowed, skin/eye irritant, and respiratory irritant hazards, requiring appropriate handling precautions distinct from the corrosive hydrochloride salt form of the free amine .

Chemical procurement Building block quality Laboratory supply chain

Recommended Application Scenarios for Tert-Butyl (1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Cyclopropyl)Carbamate Based on Verified Differentiation Evidence


Fmoc-SPPS-Compatible Peptidomimetic Building Block Integration

The Boc-protected amine on this compound is fully orthogonal to Fmoc-based solid-phase peptide synthesis, enabling incorporation of the 3-methyl-1,2,4-oxadiazole-cyclopropyl scaffold into pseudopeptide chains without protecting group conflict [1]. Following on-resin coupling via the free carboxylic acid (after ester hydrolysis of a downstream derivative), the Boc group is selectively removed with 4 M HCl/dioxane or TFA to expose the amine for further chain elongation. This contrasts with Cbz-protected analogs, which require hydrogenolytic conditions incompatible with many SPPS resins and sulfur-containing amino acids [1]. The 1,2,4-oxadiazole ring serves as a hydrolytically stable amide bond surrogate, resisting proteolytic degradation in biological assays [2].

Fragment-Based Drug Discovery Leveraging Cyclopropyl-Oxadiazole Conformational Pre-Organization

The documented conjugation between the cyclopropyl ring and the oxadiazole C=N bond, established by X-ray crystallography in close structural analogs [3], makes this building block suitable for fragment-based drug discovery (FBDD) programs requiring rigid, pre-organized fragments with defined vectors for growth. The cyclopropyl constraint reduces the entropic penalty of binding while the 3-methyl group provides a compact lipophilic contact that has been validated as optimal in SAR studies across multiple target classes [4][5]. After Boc deprotection, the free amine can be directly elaborated via amide coupling, urea formation, or reductive amination to generate focused libraries.

Metabolic Stability-Driven Lead Optimization: Ester-to-Oxadiazole Bioisosteric Replacement Programs

Programs seeking to replace metabolically labile ester or amide groups with a stable bioisostere should prioritize this building block, as the 3-methyl-1,2,4-oxadiazole moiety has documented metabolic stability advantages over parent esters in both CDK2 inhibitor [6] and NNRTI [7] programs. The enhanced metabolic stability of the methyl-oxadiazole bioisostere translates to longer in vitro half-lives and improved oral bioavailability compared to ester-containing lead compounds [6]. The cyclopropylamine handle also provides a vector for rapid diversification after Boc removal, enabling parallel synthesis of bioisostere-containing analog libraries for metabolic stability screening.

Selective Lipophilicity Modulation via 1,2,4-Oxadiazole Regioisomer Strategy

In lead optimization campaigns where fine-tuning log D is critical for balancing permeability and solubility, the deliberate selection of the 1,2,4-oxadiazole regioisomer (as present in this compound) rather than the 1,3,4-oxadiazole isomer provides approximately +1 log D unit of additional lipophilicity [8]. This can be strategically valuable when lead compounds require increased membrane permeability or blood-brain barrier penetration, as demonstrated by the CNS-penetrant muscarinic agonists reported by Orlek et al., where 3-methyl-1,2,4-oxadiazole replacement of a methyl ester conferred both higher affinity and CNS access [5]. The trade-off in hERG liability and solubility associated with the higher log D of 1,2,4-oxadiazoles [8] should be prospectively managed through downstream optimization.

Quote Request

Request a Quote for Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.